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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Betamethasone butyrate propionate involves the esterification of Betamethasone with butyric acid and propionic acid. The reaction typically requires the use of a catalyst and is carried out under controlled temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods: In industrial settings, the production of Betamethasone butyrate propionate is scaled up using large reactors and continuous flow processes. The raw materials are carefully monitored, and the reaction conditions are optimized to maximize efficiency and minimize waste. The final product is purified through crystallization and filtration processes to achieve the desired pharmaceutical grade .
Chemical Reactions Analysis
Types of Reactions: Betamethasone butyrate propionate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different metabolites.
Reduction: Reduction reactions can modify the functional groups on the molecule.
Substitution: The ester groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acid chlorides are employed for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated metabolites, while reduction can produce deoxygenated derivatives .
Scientific Research Applications
Betamethasone butyrate propionate has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study steroid chemistry and reaction mechanisms.
Biology: The compound is employed in research on cell signaling pathways and gene expression.
Medicine: It is extensively studied for its therapeutic effects in treating inflammatory and autoimmune diseases.
Industry: Betamethasone butyrate propionate is used in the formulation of various pharmaceutical products and topical treatments
Mechanism of Action
Betamethasone butyrate propionate exerts its effects by binding to glucocorticoid receptors in the cytoplasm of target cells. This binding activates the receptor, which then translocates to the nucleus and modulates the transcription of specific genes involved in inflammatory and immune responses. The compound inhibits the production of pro-inflammatory cytokines and mediators, thereby reducing inflammation and immune activity .
Comparison with Similar Compounds
Betamethasone valerate: Another ester of Betamethasone with similar anti-inflammatory properties.
Hydrocortisone butyrate: A less potent glucocorticoid used for milder skin conditions.
Clobetasol propionate: A more potent glucocorticoid used for severe inflammatory skin disorders
Uniqueness: Betamethasone butyrate propionate is unique due to its balanced potency and safety profile. It provides effective anti-inflammatory action with a lower risk of side effects compared to more potent glucocorticoids like Clobetasol propionate. Its specific esterification with butyric and propionic acids enhances its skin penetration and therapeutic efficacy .
Properties
Molecular Formula |
C29H39FO7 |
---|---|
Molecular Weight |
518.6 g/mol |
IUPAC Name |
[(8S,9S,10R,11S,13R,14S,16S,17S)-9-fluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-17-(2-propanoyloxyacetyl)-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] butanoate |
InChI |
InChI=1S/C29H39FO7/c1-6-8-25(35)37-29(23(33)16-36-24(34)7-2)17(3)13-21-20-10-9-18-14-19(31)11-12-26(18,4)28(20,30)22(32)15-27(21,29)5/h11-12,14,17,20-22,32H,6-10,13,15-16H2,1-5H3/t17-,20-,21-,22-,26+,27+,28+,29+/m0/s1 |
InChI Key |
VXOWJCTXWVWLLC-WTSMJJODSA-N |
Isomeric SMILES |
CCCC(=O)O[C@]1([C@H](C[C@@H]2[C@]1(C[C@@H]([C@@]3([C@H]2CCC4=CC(=O)C=C[C@]43C)F)O)C)C)C(=O)COC(=O)CC |
Canonical SMILES |
CCCC(=O)OC1(C(CC2C1(CC(C3(C2CCC4=CC(=O)C=CC43C)F)O)C)C)C(=O)COC(=O)CC |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.